Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-
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Overview
Description
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that features a fused bicyclic structure combining an imidazole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of thiourea with acetone and 3-pyridinecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of halogenated imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathway Modulation: It affects signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring fused to an imidazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.
Uniqueness
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole is unique due to its specific fused ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
96911-77-2 |
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Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H9N3S/c1-8-6-14-7-10(13-11(14)15-8)9-3-2-4-12-5-9/h2-7H,1H3 |
InChI Key |
OONYAICUGGUCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CN=CC=C3 |
Origin of Product |
United States |
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